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molecular formula C14H11F3O3 B8488610 Methyl 6-methoxy-5-trifluoromethyl-1-naphthoate CAS No. 84532-73-0

Methyl 6-methoxy-5-trifluoromethyl-1-naphthoate

Cat. No. B8488610
M. Wt: 284.23 g/mol
InChI Key: RHWIHRLTIWWWCD-UHFFFAOYSA-N
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Patent
US04808748

Procedure details

Using the same general procedure as in Comparative Example A, one molar proportion of methyl 6-methoxy-5-bromo-1-naphthoate (MMBN) was reacted with 1.7 molar proportions of sodium trifluoroacetate in the presence of 2 molar proportions of CuI and molar proportions of N,N-dimethylformamide (DMF), with an additional 0.95 molar proportion of sodium trifluoroacetate being added during the course of the reaction. The total reaction time was 5 hours. After workup, the desired methyl 6-methoxy-5-trifluoromethyl-1-naphthoate (MMTN) was isolated in a 76% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](Br)=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:8][CH:7]=[CH:6]2.[F:18][C:19]([F:24])([F:23])C([O-])=O.[Na+]>[Cu]I.CN(C)C=O>[CH3:1][O:2][C:3]1[C:4]([C:19]([F:24])([F:23])[F:18])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:8][CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C(=O)OC)Br
Step Two
Name
sodium trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[Na+]
Name
sodium trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[Na+]
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added during the course of the reaction

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C(=O)OC)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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